3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
The compound “3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile” is an organic compound with a chemical formula of C14H14N4O3S2 . It has a molecular weight of 350.41.
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H14N4O3S2. It contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur. The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Characterization
The compound "3-((1-(Thiophen-2-ylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile" and its derivatives are synthesized through various chemical reactions, involving a range of starting materials and catalysts to form new pyridine, pyrazole, urea derivatives, and carbamates. These synthesized compounds are characterized for their structural and chemical properties using techniques like spectral analysis and elemental analysis (Elewa et al., 2021).
Antimicrobial and Anticancer Activities
These compounds have been evaluated for their antimicrobial and antitumor activities. The studies indicate potential antibacterial and antifungal properties, as well as antitumor effects against various cancer cell lines, highlighting their significance in the development of new therapeutic agents (Elewa et al., 2021).
Heterocyclic Compound Synthesis
The utility of enaminonitriles in heterocyclic synthesis has been explored, leading to the development of new pyrazole, pyridine, and pyrimidine derivatives. This showcases the versatility of the compound in facilitating the synthesis of a wide range of heterocyclic compounds with potential pharmaceutical applications (Fadda et al., 2012).
Enzyme Inhibition Studies
Some derivatives have been studied for their potential as enzyme inhibitors, including their ability to inhibit matrix metalloproteinases, which are involved in various diseases. These findings suggest a route for the development of novel inhibitors for therapeutic use (Ignatovich et al., 2015).
Molecular Docking Studies
Molecular docking studies have been performed to evaluate the interaction of synthesized compounds with specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT). These studies help in understanding the potential mechanism of action of these compounds and their efficacy as drug candidates (Venkateshan et al., 2019).
Future Directions
Properties
IUPAC Name |
3-(1-thiophen-2-ylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c15-9-12-14(17-6-5-16-12)21-11-3-1-7-18(10-11)23(19,20)13-4-2-8-22-13/h2,4-6,8,11H,1,3,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPFLMUXLLMNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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